(+/-)-Carvone-d4 chemical structure and properties
(+/-)-Carvone-d4 chemical structure and properties
The Definitive Technical Guide to (+/-)-Carvone-d4: Structural Properties, Isotopic Labeling, and Analytical Applications
Executive Summary
(+/-)-Carvone-d4 is a highly stable, deuterium-labeled isotopologue of carvone, a naturally occurring monoterpenoid found abundantly in essential oils such as spearmint and caraway[1]. By strategically incorporating four deuterium atoms at the 4 and 6 positions of the cyclohexenone ring, researchers have developed a robust internal standard. This whitepaper provides an in-depth analysis of the structural properties, the mechanistic causality behind its isotopic labeling, and field-proven protocols for its application in mass spectrometry and pharmacokinetic (ADME) profiling.
Chemical Structure and Physicochemical Profiling
Carvone is characterized by a chiral center, a conjugated enone system, and an isopropenyl group. The (+/-)-Carvone-d4 racemate is an equimolar mixture of its (R) and (S) enantiomers, with deuterium substitution specifically at the C4 and C6 positions (4,4,6,6-d4)[2].
The strategic placement of deuterium at these positions increases the molecular weight by exactly 4 Daltons. This +4 Da mass shift is analytically optimal; it is large enough to completely bypass the natural isotopic interference (M+1, M+2, M+3) caused by naturally occurring
Table 1: Physicochemical Properties of (+/-)-Carvone-d4
| Property | Value |
| Chemical Name | (+/-)-Carvone-4,4,6,6-d4 |
| Empirical Formula | |
| Molecular Weight | 154.242 g/mol |
| CAS Number (Unlabeled R-isomer) | 6485-40-1 |
| CAS Number (Unlabeled Racemate) | 99-49-0 |
| Isotopic Enrichment | |
| SMILES (R-isomer) | [2H]C1([2H])C=C(C)C(=O)C([2H])([2H])[C@@H]1C(=C)C |
Data supported by chemical reference standards[2],[1].
Synthesis and Isotopic Labeling Mechanisms
The synthesis of (+/-)-Carvone-d4 relies on a base-catalyzed Hydrogen/Deuterium (H/D) exchange mechanism[3]. The selection of the C4 and C6 positions for deuteration is not arbitrary; it is dictated by the thermodynamic and stereoelectronic properties of the carvone molecule.
-
C6 Position (
-Carbonyl): The protons at the C6 position are highly acidic due to their direct -position relative to the C1 carbonyl group. In the presence of a base (e.g., ) and a deuterium source ( ), these protons are rapidly abstracted to form an enolate, which subsequently abstracts a deuteron from the solvent[3]. -
C4 Position (
-Extended Enolate): While the C4 protons are in the -position relative to the carbonyl, they are allylic to the C2=C3 double bond. Deprotonation at C4 results in a vinylogous (extended) dienolate system. The extended conjugation stabilizes the intermediate, allowing the C4 position to also undergo rapid and complete isotopic exchange[3].
Figure 1: Base-catalyzed H/D exchange mechanism yielding (+/-)-Carvone-d4 via enolate intermediates.
Pharmacological Context and ADME Profiling
Beyond its utility in analytical chemistry, carvone exhibits potent biological and agricultural activity. It functions as an insect neurotoxin and acts as an irreversible inhibitor of acetylcholinesterase (AChE)[4]. Furthermore, it is utilized as a bird repellent and an agent to inhibit larval growth and increase larval mortality[4].
In mammalian biological systems, the metabolism of carvone occurs primarily in the liver, mediated by cytochrome P450 oxidases, which convert it into metabolites such as carveol and dihydrocarvonic acid[1]. The integration of deuterium at metabolically soft spots (such as the allylic C4 position) can induce a Kinetic Isotope Effect (KIE). Because the C-D bond is stronger than the C-H bond, deuteration can alter the metabolic clearance rate, helping toxicologists and drug metabolism scientists identify transient metabolites and evaluate pharmacokinetic pathways without altering the compound's intrinsic target binding affinity[5],.
Experimental Protocol: Self-Validating GC-MS/MS Quantification
To ensure trustworthiness and self-validation of an analytical batch, the following protocol relies on the principle of isotopic dilution. Because (+/-)-Carvone-d4 shares the exact physicochemical properties of the unlabeled analyte—including extraction recovery and chromatographic retention time—any matrix effects or losses during sample preparation are inherently normalized.
Step-by-Step Methodology:
-
Preparation of Standard Curve: Prepare a calibration curve of unlabeled carvone (1 ng/mL to 1000 ng/mL) in the blank biological matrix. Spike a constant, known concentration of (+/-)-Carvone-d4 (e.g., 50 ng/mL) into all calibration standards and unknown samples.
-
Liquid-Liquid Extraction (LLE): Add a non-polar solvent mixture (e.g., Hexane:Ethyl Acetate, 80:20 v/v) to the samples. Vortex for 5 minutes and centrifuge at 10,000 x g for 10 minutes. The lipophilic nature of the terpenoid ensures it partitions selectively into the organic layer, leaving proteins and hydrophilic interferents in the aqueous phase.
-
Chromatographic Separation: Transfer the organic layer to an autosampler vial and inject 1
into a GC-MS equipped with a DB-5MS capillary column. Program the oven temperature to ramp from 60°C to 240°C at 15°C/min to ensure sharp peak elution. -
Mass Spectrometry Detection: Operate the mass spectrometer in Electron Ionization (EI) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both the unlabeled analyte and the d4-isotopologue.
-
Data Validation: Calculate the area ratio of the unlabeled carvone peak to the Carvone-d4 peak. A linear calibration curve (
) self-validates the extraction recovery and instrument stability, proving that the internal standard successfully compensated for any matrix suppression.
Figure 2: GC-MS/MS quantitative workflow utilizing (+/-)-Carvone-d4 as an internal standard.
References
Sources
- 1. Carvone - Wikipedia [en.wikipedia.org]
- 2. (R)-(-)-Carvone 4,4,6,6-d4 | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Continuous-Flow Synthesis of Deuterium-Labeled Antidiabetic Chalcones: Studies towards the Selective Deuteration of the Alkynone Core - PMC [pmc.ncbi.nlm.nih.gov]
